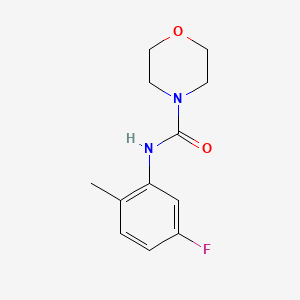
N-(5-fluoro-2-methylphenyl)morpholine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-fluoro-2-methylphenyl)morpholine-4-carboxamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as FMOC-L-Val-OH and is used in the synthesis of peptides and proteins. The unique properties of FMOC-L-Val-OH have made it an important tool in the field of biochemistry and molecular biology.
Mechanism of Action
The mechanism of action of FMOC-L-Val-OH is not fully understood, but it is believed to act as a substrate for enzymes involved in peptide and protein synthesis. The compound is also thought to interact with other molecules in the cell, potentially influencing cellular processes.
Biochemical and Physiological Effects:
FMOC-L-Val-OH has been shown to have a number of biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes involved in protein synthesis, which can lead to the inhibition of cell growth and proliferation. The compound has also been shown to have anti-inflammatory and analgesic effects, making it a potential candidate for the development of new drugs.
Advantages and Limitations for Lab Experiments
One of the main advantages of FMOC-L-Val-OH is its versatility. It can be used in a wide range of applications, from the synthesis of peptides to the development of new drugs. However, the compound does have some limitations. It can be difficult to work with, and its synthesis can be time-consuming and expensive.
Future Directions
There are a number of future directions for the study of FMOC-L-Val-OH. One area of research is the development of new methods for synthesizing the compound, which could lead to more efficient and cost-effective production. Another area of research is the study of the compound's potential applications in drug development, particularly in the development of new anti-inflammatory and analgesic drugs. Finally, the compound's potential as a tool for studying protein-protein interactions and cellular processes could also be explored in future research.
Synthesis Methods
FMOC-L-Val-OH can be synthesized using a variety of methods, including solid-phase peptide synthesis and solution-phase peptide synthesis. In solid-phase peptide synthesis, the compound is synthesized on a solid support, while in solution-phase peptide synthesis, the compound is synthesized in solution. Both methods have their advantages and disadvantages, and the choice of method depends on the specific application.
Scientific Research Applications
FMOC-L-Val-OH has been used in a wide range of scientific research applications, including the synthesis of peptides and proteins, the study of protein-protein interactions, and the development of new drugs. The compound is particularly useful in the synthesis of peptide libraries, which are used to screen for potential drug candidates.
properties
IUPAC Name |
N-(5-fluoro-2-methylphenyl)morpholine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15FN2O2/c1-9-2-3-10(13)8-11(9)14-12(16)15-4-6-17-7-5-15/h2-3,8H,4-7H2,1H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDENHVMZCKXGON-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)F)NC(=O)N2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-fluoro-2-methylphenyl)morpholine-4-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

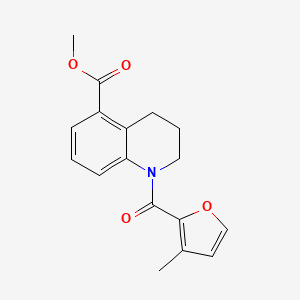

![6-chloro-N-methyl-N-[(5-methyl-1,2-oxazol-3-yl)methyl]-1H-indole-2-carboxamide](/img/structure/B7539490.png)
![N-[(4-chlorophenyl)methyl]-6-imidazol-1-ylpyridine-3-carboxamide](/img/structure/B7539508.png)
![(5-Bromo-2-hydroxyphenyl)-[4-[(5-chloro-2-methoxyphenyl)methyl]piperazin-1-yl]methanone](/img/structure/B7539514.png)
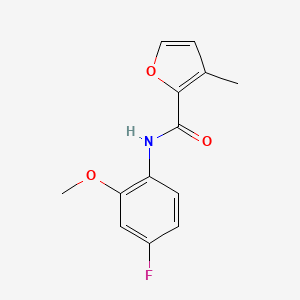
![1-Benzyl-3-[[2-(piperidin-1-ylmethyl)phenyl]methyl]urea](/img/structure/B7539530.png)
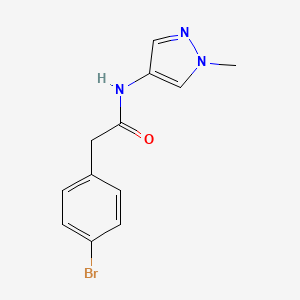
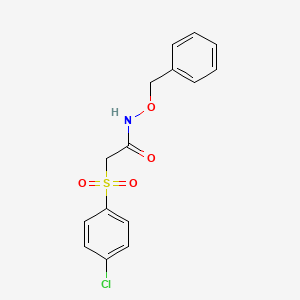

![N-[(3-cyanophenyl)methyl]-N-methylpyridine-4-carboxamide](/img/structure/B7539562.png)
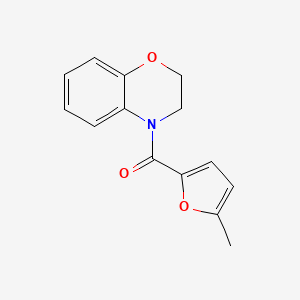
![N-[(2-morpholin-4-ylpyridin-4-yl)methyl]-5,6,7,8-tetrahydronaphthalene-2-carboxamide](/img/structure/B7539577.png)
![N-(3-{[(5-bromothiophen-2-yl)sulfonyl]amino}phenyl)acetamide](/img/structure/B7539585.png)